molecular formula C16H17FN2O3S B258428 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

Katalognummer B258428
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: RPICXIRFWPWPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that can be useful in understanding the mechanisms of certain diseases. In

Wirkmechanismus

The exact mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by interfering with various cellular processes, such as DNA replication and protein synthesis, which are essential for the growth and survival of cells. Additionally, this compound has been shown to activate certain ion channels in the brain, which may contribute to its neurological effects. (3)
Biochemical and Physiological Effects:
2-[Benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. For example, this compound can inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, this compound has been shown to activate certain ion channels in the brain, which can affect neuronal excitability and neurotransmitter release. (3)

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.

Zukünftige Richtungen

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide. One area of interest is the development of this compound as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for combination therapy with other anticancer drugs. Additionally, research on the neurological effects of this compound may lead to the development of new treatments for neurological disorders such as epilepsy. Finally, studies on the biochemical and physiological effects of this compound may provide insights into the mechanisms of various diseases, which could lead to the development of new therapies.
In conclusion, 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide is a chemical compound with potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in the treatment of various diseases.
References:
1. Zhang, Y., et al. (2015). Synthesis and antiproliferative activity of novel N-(2-fluorophenyl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(4), 889-892.
2. Zhang, Y., et al. (2016). Synthesis and anticancer activity of novel N-(2-fluorophenyl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(3), 824-828.
3. Lin, Y., et al. (2017). Discovery of a potent and selective activator of transient receptor potential cation channel subfamily V member 1 (TRPV1) via ligand-based virtual screening and functional characterization. Journal of Medicinal Chemistry, 60(8), 3415-3426.

Synthesemethoden

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide involves the reaction of N-(2-fluorophenyl)acetamide with benzyl methyl sulfone in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization. (1)

Wissenschaftliche Forschungsanwendungen

2-[Benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has been studied for its potential applications in the field of medicine. One study found that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. (2) Another study found that this compound can activate certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. (3)

Eigenschaften

Produktname

2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

Molekularformel

C16H17FN2O3S

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H17FN2O3S/c1-23(21,22)19(11-13-7-3-2-4-8-13)12-16(20)18-15-10-6-5-9-14(15)17/h2-10H,11-12H2,1H3,(H,18,20)

InChI-Schlüssel

RPICXIRFWPWPIU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2F

Kanonische SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.